Chemical structure and properties of 3-Hydroxy-2-oxetanecarboxylic Acid
Chemical structure and properties of 3-Hydroxy-2-oxetanecarboxylic Acid
An In-depth Technical Guide to 3-Hydroxy-2-oxetanecarboxylic Acid: Structure, Properties, and Synthetic Considerations
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacokinetic properties to drug candidates is relentless. The oxetane ring, a four-membered saturated heterocycle, has emerged as a particularly valuable motif. Its incorporation into molecular structures has been shown to improve aqueous solubility, enhance metabolic stability, and lower lipophilicity, often serving as a unique bioisosteric replacement for gem-dimethyl or carbonyl groups.[1][2] This guide focuses on a specific, underexplored member of this class: 3-Hydroxy-2-oxetanecarboxylic Acid .
This molecule uniquely combines the strained, polar oxetane ring with two critical functional groups: a secondary alcohol and a carboxylic acid. This trifunctional arrangement presents both significant opportunities and considerable challenges for synthetic chemists and drug designers. The β-hydroxy acid moiety is a well-known pharmacophore present in numerous biologically active compounds, while the oxetane provides a rigid, three-dimensional scaffold.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It will provide a comprehensive analysis of the molecule's structure, predicted properties, potential synthetic routes, and characteristic reactivity. We will delve into the inherent instability of this system, a critical consideration for its practical application, and contextualize its potential within the broader field of drug discovery. The insights presented herein are synthesized from established chemical principles and data from structurally related compounds, offering a predictive but scientifically grounded exploration of this promising chemical entity.
PART 1: Molecular Structure and Properties
Nomenclature and Chemical Structure
The systematic IUPAC name for the target compound is 3-Hydroxyoxetane-2-carboxylic acid . The numbering of the heterocyclic ring begins with the oxygen atom as position 1.[3] Consequently, the carboxylic acid group is located at position 2, and the hydroxyl group is at position 3. The presence of two stereocenters (at C2 and C3) means the molecule can exist as four possible stereoisomers (two pairs of enantiomers).
Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₄H₆O₄ | As per structure |
| Molecular Weight | 118.09 g/mol | Calculated from formula[6] |
| Appearance | White crystalline solid | Typical for small, polar organic acids |
| pKa | ~3.5 - 4.5 | The carboxylic acid is expected to have a pKa in the typical range for aliphatic carboxylic acids. The adjacent hydroxyl and oxetane oxygen may have a minor inductive effect.[7] |
| Solubility | Soluble in water, methanol, DMSO; poorly soluble in nonpolar solvents like hexanes. | The high density of polar functional groups facilitates interaction with polar solvents.[5] |
| Hydrogen Bonding | Acts as both a hydrogen bond donor (from -OH and -COOH) and acceptor (at all three oxygen atoms). | This property is key to its predicted solubility and higher-than-expected boiling point.[5] |
| Topological Polar Surface Area (TPSA) | ~83.8 Ų | Calculated value, indicating good potential for membrane permeability. |
Predicted Spectroscopic Data
The structural characterization of 3-Hydroxyoxetane-2-carboxylic acid would rely on standard spectroscopic techniques. The expected key signals are summarized below.
| Technique | Feature | Expected Chemical Shift / Frequency | Notes |
| IR Spectroscopy | O-H stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (very broad) | The broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[8] |
| O-H stretch (Alcohol) | 3500-3200 cm⁻¹ (broad) | This peak may be obscured by the much broader carboxylic acid O-H stretch.[9] | |
| C=O stretch (Carbonyl) | 1730-1700 cm⁻¹ (strong) | Typical range for a saturated aliphatic carboxylic acid.[8] | |
| C-O stretch | 1320-1210 cm⁻¹ (strong) | Associated with the carboxylic acid C-O bond.[9] | |
| ¹H NMR | -COOH Proton | 10-13 ppm (singlet, broad) | Highly deshielded and often exchanges with D₂O.[10] |
| H-2 (on C2) | 4.5-5.0 ppm (doublet) | Alpha to both the oxetane oxygen and the carbonyl group, leading to significant downfield shift. | |
| H-3 (on C3) | 4.2-4.7 ppm (multiplet) | Alpha to both the oxetane oxygen and the hydroxyl group. | |
| H-4 (on C4) | 3.8-4.5 ppm (multiplet) | Protons on the oxetane ring. | |
| -OH Proton (Alcohol) | Variable, 2-5 ppm (singlet, broad) | Position is concentration and solvent dependent; exchanges with D₂O. | |
| ¹³C NMR | -COOH Carbon | 170-180 ppm | Characteristic chemical shift for a carboxylic acid carbonyl carbon.[10] |
| C2 | 75-85 ppm | Deshielded by both oxygen and the carboxyl group. | |
| C3 | 70-80 ppm | Deshielded by both oxygen and the hydroxyl group. | |
| C4 | 65-75 ppm | Typical range for a carbon in an oxetane ring. |
PART 2: Synthesis and Reactivity
Proposed Synthetic Pathways
The synthesis of 3-Hydroxyoxetane-2-carboxylic acid is challenging due to the strained ring and multiple functional groups. A plausible approach involves the construction of the oxetane ring via a [2+2] cycloaddition, followed by functional group manipulation. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a classic method for forming oxetanes.[11]
A proposed retrosynthesis is outlined below:
Forward Synthesis Protocol (Hypothetical):
-
Step 1: Paternò-Büchi Reaction. The reaction between an activated carbonyl compound, such as an ester of glyoxylic acid (e.g., ethyl glyoxylate), and a protected vinyl alcohol equivalent (e.g., vinyl acetate) under UV irradiation would form a substituted oxetane. This approach provides a direct route to the core ring structure.[12]
-
Step 2: Functional Group Interconversion. The resulting oxetane from Step 1 would contain ester groups at both the C2 and C3 positions (from ethyl glyoxylate and vinyl acetate, respectively). Selective hydrolysis of the acetate ester at C3 under mild conditions would unmask the hydroxyl group.
-
Step 3: Saponification. Subsequent hydrolysis of the ester at C2 using a base like lithium hydroxide (LiOH) would yield the corresponding carboxylate salt.
-
Step 4: Acidification. Careful acidification of the carboxylate salt with a mild acid would furnish the final product, 3-Hydroxyoxetane-2-carboxylic acid.
Key Chemical Reactions & Stability
The reactivity of this molecule is dictated by its three functional groups.
-
Carboxylic Acid: Undergoes typical reactions such as salt formation with bases, esterification with alcohols under acidic conditions, and reduction to the primary alcohol using strong reducing agents like LiAlH₄.[13]
-
Secondary Alcohol: Can be oxidized to the corresponding ketone (3-keto-2-oxetanecarboxylic acid) using mild oxidizing agents like Dess-Martin periodinane. It can also be acylated or alkylated.
-
Oxetane Ring: The strained four-membered ring is susceptible to ring-opening reactions. This can occur under strongly acidic conditions (protonation of the oxygen followed by nucleophilic attack) or with potent nucleophiles. This inherent reactivity is a key consideration in any synthetic manipulation.[14]
A critical and often overlooked aspect of oxetane-carboxylic acids is their potential for isomerization . Studies on related structures have shown that many oxetane-carboxylic acids are unstable and can readily isomerize to form more stable five-membered lactones (γ-lactones), particularly when heated or upon prolonged storage.[1][2]
The likely mechanism for this isomerization involves an intramolecular nucleophilic attack of the carboxylate oxygen onto the C4 position of the oxetane ring, leading to ring-opening and subsequent formation of the thermodynamically more stable lactone.
This potential for isomerization is a critical E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) insight. Any experimental work involving this molecule must be conducted with the awareness that purification by distillation or reactions requiring high temperatures could lead to the formation of this undesired lactone byproduct, dramatically affecting reaction yields and purity.[1]
PART 3: Applications in Drug Discovery
While 3-Hydroxyoxetane-2-carboxylic acid itself is not a known therapeutic agent, its structural components are highly relevant in medicinal chemistry.
-
The Oxetane as a Bioisostere: As previously mentioned, the oxetane moiety is a proven tool for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[15] It can increase polarity and solubility while simultaneously blocking sites of metabolic oxidation, leading to improved oral bioavailability and a longer half-life. Its rigid structure can also help in locking in a specific conformation required for binding to a biological target.[2]
-
The β-Hydroxy Acid Pharmacophore: This motif is central to the activity of many important drugs. For instance, the β-lactone (a cyclic ester analog) class of molecules includes potent enzyme inhibitors with anticancer and antibiotic properties.[16][17] Furthermore, substituted 2-oxetanones have been designed as inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, an important enzyme in cholesterol biosynthesis.[18] The open-chain β-hydroxy acid structure of our target molecule could be explored for similar inhibitory activities.
-
A Novel Synthetic Building Block: 3-Hydroxyoxetane-2-carboxylic acid represents a compact, trifunctional, and stereochemically rich building block. Its three distinct functional groups can be manipulated orthogonally to build more complex molecular architectures. For researchers developing compound libraries for high-throughput screening, it offers a unique starting point to access novel chemical space.
PART 4: Hypothetical Experimental Protocols
The following protocols are hypothetical and based on standard laboratory procedures for analogous transformations. They are intended as a starting point for experimental design.
Protocol 1: Synthesis via Saponification of a Precursor Ester
This protocol assumes the successful synthesis of a precursor, Methyl 3-hydroxyoxetane-2-carboxylate.
-
Objective: To hydrolyze the methyl ester to the target carboxylic acid.
-
Methodology:
-
Dissolve Methyl 3-hydroxyoxetane-2-carboxylate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water at 0 °C.
-
Add lithium hydroxide (LiOH, 1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, carefully add 1M hydrochloric acid (HCl) at 0 °C until the pH of the aqueous phase is ~2-3.
-
Extract the aqueous phase with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<30 °C) to yield the crude product.
-
Purification should be attempted via low-temperature recrystallization rather than column chromatography on silica gel (which is acidic and could promote isomerization) or distillation.[14]
-
Protocol 2: Characterization by NMR Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure.
-
Methodology:
-
Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable protons (-OH, -COOH), while CD₃OD will result in their exchange with deuterium.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire a ¹H NMR spectrum. Key parameters to note are the broad signals for the hydroxyl and carboxyl protons and the distinct multiplets for the oxetane ring protons.
-
Acquire a ¹³C NMR spectrum. Confirm the presence of the carbonyl carbon (~170-180 ppm) and the three distinct oxetane carbons.
-
To confirm the identity of the -OH and -COOH protons, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of these signals confirms their assignment.
-
Conclusion
3-Hydroxyoxetane-2-carboxylic acid is a fascinating yet challenging molecule that sits at the intersection of several important areas of modern chemistry. It combines the desirable drug-like properties of the oxetane scaffold with the biologically relevant β-hydroxy acid motif. While its synthesis is non-trivial and its inherent instability requires careful handling, its potential as a novel building block for creating complex and stereochemically rich molecules is significant. This guide has provided a predictive but comprehensive overview of its structure, properties, reactivity, and potential applications. It is hoped that this analysis will serve as a valuable resource for researchers and inspire further investigation into the chemistry and utility of this unique compound.
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